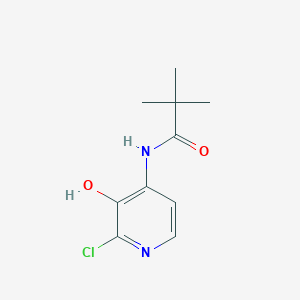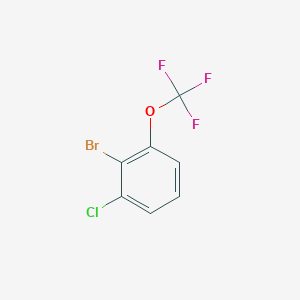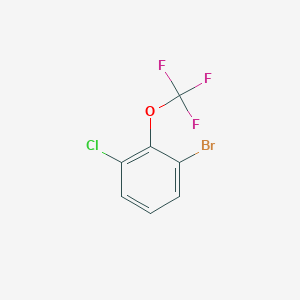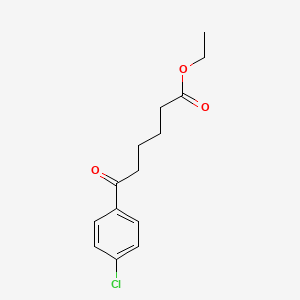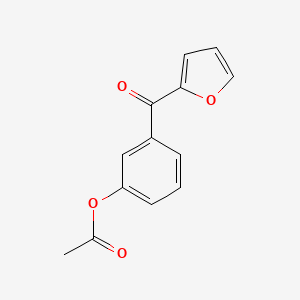
2-(3-Acetoxybenzoyl) furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetoxybenzoyl) furan (2-ABF) is a naturally occurring compound found in the essential oils of several plants, including lavender, rosemary, and geranium. It is a valuable compound with a wide range of applications in scientific research. 2-ABF is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of certain enzymes. It also has potential applications in the pharmaceutical industry.
Applications De Recherche Scientifique
Antibacterial Applications
“2-(3-Acetoxybenzoyl) furan” derivatives have been explored for their potential in combating microbial resistance, which is a significant global health issue. The incorporation of the furan nucleus into compounds is a key synthetic strategy in medicinal chemistry for developing new antibacterial agents. These compounds exhibit a broad spectrum of biological activity against both gram-positive and gram-negative bacteria, making them valuable in the search for new antimicrobial compounds .
Pharmaceutical Industry
In pharmaceuticals, furan derivatives, including “2-(3-Acetoxybenzoyl) furan,” are utilized due to their wide range of therapeutic benefits. They have been employed in various disease areas, showing properties such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and even anticancer activities. The versatility of furan compounds in drug synthesis makes them a significant focus in drug discovery and development .
Resin Production
Furan derivatives are used as a replacement for formaldehyde in resins, adhesives, and coatings. They serve as precursors to other chemicals used in the synthesis of polymers, such as polyethylene furanoate. This application is particularly important in the pursuit of “green” and sustainable chemical feedstocks, as it utilizes inedible lignocellulosic biomass .
Agrochemicals
The use of furan derivatives in agrochemicals is an emerging field. While specific applications of “2-(3-Acetoxybenzoyl) furan” in agrochemicals are not extensively documented, the broader class of furan compounds is known to contribute to sustainable agriculture practices. They are derived from biomass feedstock, making them environmentally friendly materials for agrochemical production .
Coatings Industry
In the coatings industry, furan derivatives are valued for their adhesion, mechanical, and thermal properties. They are used in developing heat-resistant coatings for various applications, including industrial and aerospace constructs. The bio-based nature of these coatings aligns with the increasing demand for sustainable and eco-friendly materials .
Energy Sector
Furan derivatives, including “2-(3-Acetoxybenzoyl) furan,” find applications in the energy sector due to their sustainable and renewable nature. They are considered among the most promising alternatives to petroleum-derived chemicals, offering unique compounds and properties that are essential for the development of green energy solutions .
Mécanisme D'action
Target of Action
This compound is a furan derivative, and furan derivatives have been known to interact with a variety of biological targets . .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target proteins . The exact mode of action for this compound would depend on its specific targets, which are currently unknown.
Biochemical Pathways
Furan derivatives can affect a wide range of biochemical pathways depending on their specific targets
Result of Action
The effects would depend on the compound’s specific targets and mode of action
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound
Propriétés
IUPAC Name |
[3-(furan-2-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDXNMPGYHPJOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608861 |
Source


|
| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-20-6 |
Source


|
| Record name | [3-(Acetyloxy)phenyl]-2-furanylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

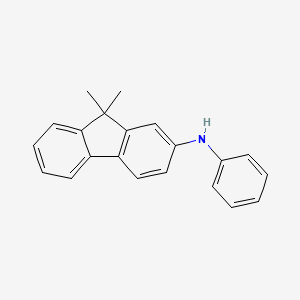
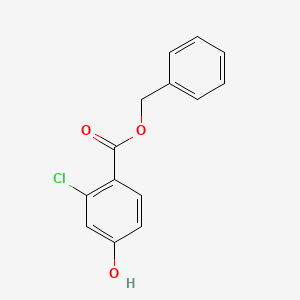
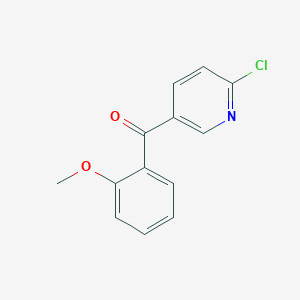
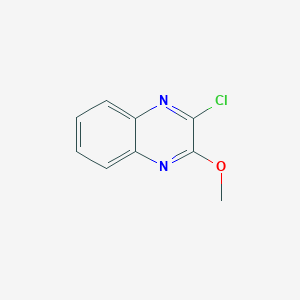
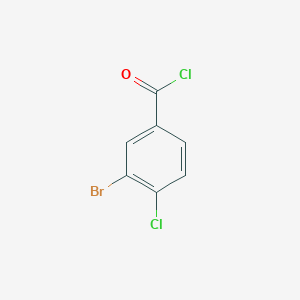
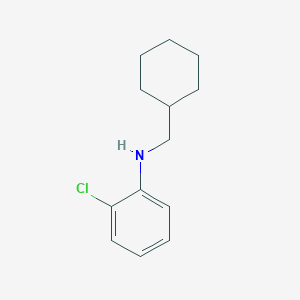
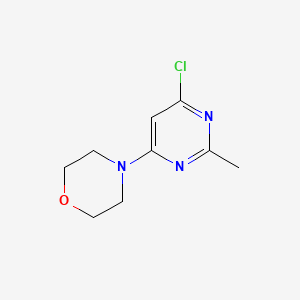
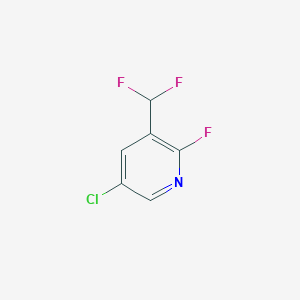
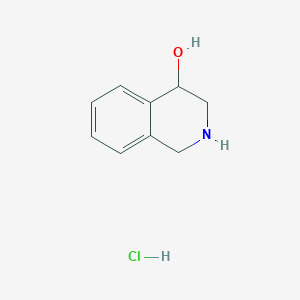
![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)
